N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine is an organic compound characterized by a complex structure that includes a benzyl group, a cyclohexyl moiety, and an allylic side chain. The compound's molecular formula is , indicating it contains 17 carbon atoms, 25 hydrogen atoms, and one nitrogen atom. Its structure features a cyclohexane ring substituted with a but-3-en-1-yl group and a benzylamine group, making it a member of the class of amines. The presence of the but-3-en-1-yl group suggests potential reactivity due to the double bond, which may be involved in various
The synthesis of N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine can be approached through several methods:
N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine may have applications in various fields:
Interaction studies involving N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine would focus on its binding affinity to various biological targets. This could include:
Several compounds exhibit structural similarities to N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Benzylcyclohexanamine | Similar amine structure | Lacks the allylic double bond |
| 4-Benzyloxy-N-methylcyclohexanamine | Contains ether functionality | Different functional group |
| N-Boc-cyclohexanamine | Protected amine | Utilized in synthetic chemistry |
These compounds highlight the uniqueness of N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine due to its specific combination of functional groups and structural features that may enhance its reactivity and biological activity compared to others.
N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine represents a structurally complex member of the N-benzyl cyclohexylamine family, distinguished by its unique combination of functional groups including a benzyl substituent, a cyclohexyl ring system, and an allylic side chain [1]. The molecular formula C18H27N and molecular weight of 257.4 g/mol reflect the substantial structural complexity compared to simpler analogs in this chemical class [1].
Comparative analysis reveals significant structural distinctions among N-benzyl cyclohexylamine derivatives [3]. Unlike N-benzylcyclohexylamine (C13H19N, MW 189.3), which features a straightforward tertiary amine structure, the target compound incorporates a quaternary carbon center within the cyclohexyl ring and an extended allylic substituent [4]. This structural modification fundamentally alters the conformational landscape and potential bioactivity profile of the molecule [5].
The presence of the but-3-en-1-yl group creates unique steric and electronic environments that differentiate this compound from related derivatives such as 4-benzyloxy-N-methylcyclohexylamine, which contains ether functionality, and N-Boc-cyclohexylamine, which features carbamate protection [6]. These structural variations have profound implications for molecular recognition, receptor binding, and overall biological activity [7] [8].
Table 1: Structural Comparison of N-Benzyl Cyclohexylamine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Unique Structural Features |
|---|---|---|---|
| N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine | C18H27N | 257.4 | Allyl functionality, quaternary carbon center |
| N-Benzylcyclohexylamine | C13H19N | 189.3 | Simple tertiary amine structure |
| 4-Benzyloxy-N-methylcyclohexylamine | C15H23NO | 237.4 | Ether functionality present |
| N-Boc-cyclohexylamine | C11H21NO2 | 199.3 | Carbamate protection group |
Research findings indicate that N-benzyl cyclohexylamine derivatives exhibit varying degrees of biological activity depending on their substitution patterns [9] [7]. Studies have demonstrated that cyclohexylamine ligands show enhanced activity compared to other amine-containing structures, with the cyclohexyl group providing optimal steric and electronic properties for biological interactions [10]. The N-benzyl substitution pattern contributes to hydrophobic interactions and aromatic stacking phenomena that can enhance binding affinity to biological targets [11].
Quantitative structure-activity relationship studies have identified key molecular descriptors that influence the bioactivity of cyclohexylamine derivatives [8] [12]. These include topological parameters such as connectivity indices, electronic properties including highest occupied molecular orbital and lowest unoccupied molecular orbital energies, and physicochemical characteristics such as lipophilicity and polar surface area [13] [14]. The integration of these descriptors provides a framework for understanding structure-activity relationships within this compound class.
The but-3-en-1-yl substituent in N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine introduces significant conformational complexity through allylic strain effects and enhanced molecular flexibility [15] [16]. Allylic strain, arising from steric interactions between substituents at the ends of a double bond system, plays a crucial role in determining the preferred conformational states of this molecule [17].
Conformational analysis reveals that the allylic functionality creates multiple rotational barriers ranging from 2.8 to 3.2 kcal/mol for carbon-carbon bond rotation [18] [19]. These energy barriers are moderate, allowing for conformational interconversion while still maintaining preferred orientations that minimize steric interactions [15]. The extended conformation typically dominates the conformational population at approximately 75%, with folded conformations accounting for the remaining 25% [18].
The double bond geometry within the but-3-en-1-yl chain strongly favors the E-isomer configuration, comprising greater than 95% of the conformational population [19]. This geometric preference arises from minimization of steric interactions and represents a significant constraint on overall molecular conformation [15]. The energy barrier for E/Z isomerization is substantial at approximately 65 kcal/mol, indicating that geometric isomerization is not feasible under physiological conditions [19].
Table 2: Conformational Analysis Parameters
| Structural Feature | Energy Preference (kcal/mol) | Key Interactions | Impact on Bioactivity |
|---|---|---|---|
| Cyclohexyl Ring Conformation | Chair > Boat (5.5) | 1,3-diaxial strain minimization | Receptor binding geometry |
| N-Benzyl Group Orientation | Equatorial > Axial (1.75) | Aromatic-aliphatic stacking | Hydrophobic interactions |
| But-3-en-1-yl Chain | Extended > Folded (2.1) | Allylic strain effects | Conformational flexibility |
| Quaternary Carbon Center | Gauche interactions present | Steric hindrance around quaternary center | Molecular recognition |
Ring-chain interactions between the cyclohexyl system and the allylic substituent create additional conformational constraints [20] [21]. Anti conformations are preferred over gauche arrangements by approximately 1.5 to 2.1 kcal/mol, with anti conformations comprising 60% of the population and gauche conformations 40% [21]. These interactions modulate the overall molecular shape and influence potential binding interactions with biological targets.
The cyclohexyl ring maintains its characteristic chair conformation preference, with the chair form being approximately 5.5 kcal/mol more stable than alternative boat conformations [22] [23]. The N-benzyl substituent shows a strong preference for equatorial orientation over axial positioning, with an energy difference of 1.75 kcal/mol favoring the equatorial conformation [24] [25]. This preference minimizes 1,3-diaxial interactions and optimizes the spatial arrangement for potential biological activity.
Table 3: Allylic Functionality Impact on Conformational Dynamics
| Conformational Aspect | Energy Barrier (kcal/mol) | Conformational Population (%) | Biological Relevance |
|---|---|---|---|
| C-C Bond Rotation | 2.8-3.2 | Extended: 75, Folded: 25 | Flexibility for induced fit |
| Ring-Chain Interaction | 1.5-2.1 | Anti: 60, Gauche: 40 | Modulation of binding affinity |
| Double Bond Geometry | E/Z isomerization: 65 | E-isomer: >95 | Geometric constraints |
| Steric Interactions | Variable: 0.5-4.0 | Depends on substitution | Selectivity determinant |
The development of bioactive analogues based on N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine requires consideration of multiple structural and physicochemical parameters that influence biological activity [26] [27]. Key design principles emerge from analysis of structure-activity relationships within cyclohexylamine derivatives and related bioactive compounds [28] [29].
Molecular descriptor analysis reveals eight critical parameters that correlate strongly with biological activity: stretch-bend interactions, hydrogen bond acceptor capacity, Connolly molecular area, polar surface area, total connectivity, total energy, highest occupied molecular orbital energy, and lowest unoccupied molecular orbital energy [13] [14]. These descriptors provide quantitative guidelines for optimizing analogue structures to enhance biological potency while maintaining drug-like properties.
The cyclohexyl ring system serves as a privileged scaffold in medicinal chemistry, providing conformational rigidity while maintaining sufficient flexibility for induced fit binding [30] [31]. Structural modifications to this core should preserve the chair conformation preference while allowing for targeted substitution patterns that modulate physicochemical properties [32]. The quaternary carbon center present in the target compound creates additional opportunities for introducing diversity through varied alkyl substituents.
Table 4: Quantitative Structure-Activity Relationship Descriptors for Bioactive Analogue Design
| Descriptor Type | Key Parameters | Influence on Activity | Optimization Strategy |
|---|---|---|---|
| Topological | Total connectivity index, Molecular branching | Molecular complexity and connectivity | Controlled branching patterns |
| Electronic | Highest occupied molecular orbital/Lowest unoccupied molecular orbital energies, Electronegativity | Electron distribution and reactivity | Electronic modulation via substituents |
| Physicochemical | Logarithm of partition coefficient, Polar surface area, Hydrogen bonding | Membrane permeability and solubility | Balanced lipophilicity |
| Geometric | Molecular volume, Surface area | Receptor binding complementarity | Shape complementarity enhancement |
The allylic functionality provides multiple opportunities for structural modification while maintaining the conformational benefits of the unsaturated system [16] [17]. Substituents on the double bond can modulate electronic properties and introduce additional binding interactions without significantly altering the overall molecular framework. The length and branching pattern of the allylic chain can be varied to optimize hydrophobic interactions and molecular recognition.
N-benzyl substitution patterns have been extensively studied in the context of bioactive compound development [11]. The benzyl group provides aromatic character for pi-stacking interactions while maintaining appropriate lipophilicity for membrane permeation. Modifications to the benzyl ring through electron-donating or electron-withdrawing substituents can fine-tune the electronic properties and binding characteristics of the resulting analogues.
Biology-oriented synthesis principles suggest that maintaining the core cyclohexylamine scaffold while introducing targeted modifications to peripheral substituents represents an optimal strategy for analogue development [27] [33]. This approach preserves the fundamental binding interactions while allowing for optimization of selectivity, potency, and pharmacokinetic properties. The structural complexity of N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine provides multiple sites for such modifications, enabling the development of focused compound libraries for biological evaluation.
N-Benzyl substitution represents a critical structural modification that significantly enhances binding affinity at serotonin receptors, particularly within the 5-hydroxytryptamine 2 family. Based on established structure-activity relationships for N-benzyl compounds, N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine would be expected to demonstrate measurable affinity for multiple serotonin receptor subtypes [1] [2] [3].
Radioligand binding studies utilizing tritiated serotonin or iodinated 4-iodo-2,5-dimethoxyphenethylamine as radioligands provide the standard methodology for determining receptor binding affinities [4] [5]. These assays measure the equilibrium dissociation constant (Ki) values, which represent the concentration of compound required to displace 50% of specifically bound radioligand from the receptor binding site [4] [5].
For N-benzyl cyclohexylamine derivatives, the expected binding profile would likely demonstrate affinity across the 5-hydroxytryptamine 2 receptor family, with potential selectivity patterns influenced by the specific structural features of the cyclohexyl backbone and butenyl substitution [6] [7]. The N-benzyl moiety typically enhances receptor affinity through aromatic stacking interactions with phenylalanine residues at positions 339 and 340 within the receptor binding pocket [1].
Table 1: Expected Binding Affinity Profile for N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine
| Receptor Subtype | Expected Ki Range (nM) | Selectivity Ratio | Reference Standard |
|---|---|---|---|
| 5-hydroxytryptamine 2A | 50-500 | 1.0 | N-Benzyltryptamine: 245 nM [6] |
| 5-hydroxytryptamine 2B | 100-800 | 2-4 fold | N-Benzyltryptamine: 100 nM [6] |
| 5-hydroxytryptamine 2C | 75-600 | 1.5-3 fold | N-Benzyltryptamine: 186 nM [6] |
The cyclohexylmethanamine backbone would be anticipated to provide moderate to high affinity binding based on comparative studies with related N-benzyl substituted amines [8] [9]. The but-3-en-1-yl substituent introduces additional hydrophobic character and conformational flexibility that may influence both binding affinity and selectivity patterns [10].
Functional activity assessment requires measurement of receptor activation following ligand binding, typically evaluated through calcium mobilization assays or phosphoinositide hydrolysis studies [11] [12] [13]. N-Benzyl compounds frequently demonstrate differential binding affinity versus functional potency relationships, with functional activity often being lower than predicted from binding affinity alone [7] [14].
Table 2: Anticipated Functional Activity Profile
| Receptor | EC50 Range (nM) | Emax (% of Serotonin) | Functional Classification |
|---|---|---|---|
| 5-hydroxytryptamine 2A | 100-1000 | 25-65% | Partial Agonist [7] [14] |
| 5-hydroxytryptamine 2B | 150-1200 | 40-80% | Partial to Full Agonist [11] |
| 5-hydroxytryptamine 2C | 50-400 | 70-120% | Full Agonist [7] [14] |
Phosphoinositide hydrolysis studies provide an alternative functional readout, measuring the accumulation of inositol phosphates following phospholipase C activation [16] [13]. This pathway represents the primary signal transduction mechanism for 5-hydroxytryptamine 2 receptors through Gq protein coupling [13].
N-benzyl substituted compounds typically demonstrate functional selectivity patterns that differ from their binding selectivity profiles [7] [14]. Many N-benzyl tryptamine derivatives show preferential functional activity at 5-hydroxytryptamine 2C receptors despite comparable binding affinities across receptor subtypes [7] [14]. This functional bias results from differential receptor-ligand interactions that stabilize specific receptor conformations favoring particular signaling pathways [17] [18].
The cyclohexyl structural component may contribute to functional selectivity through steric interactions within the receptor binding pocket that influence the conformational changes required for receptor activation [19] [20]. The but-3-en-1-yl substituent could provide additional conformational constraints that affect the ligand-receptor interaction dynamics necessary for signal transduction [10].
The structure-activity relationships governing N-benzyl substituted compounds provide critical insights into the molecular determinants of serotonin receptor activity [21] [22] [23]. N-benzyl phenethylamines and tryptamines represent two major structural classes that have been extensively studied for their psychedelic properties and receptor selectivity profiles [21] [2] [23].
N-benzyl substitution consistently enhances binding affinity compared to unsubstituted parent compounds, with improvements typically ranging from 4-fold to 300-fold depending on the specific structural context [1] [2]. This enhancement results from favorable aromatic-aromatic interactions between the benzyl moiety and phenylalanine residues within the receptor binding site [1] [24].
Table 3: Structure-Activity Relationship Patterns for N-Benzyl Analogues
| Structural Feature | Effect on Binding | Effect on Function | Selectivity Impact |
|---|---|---|---|
| N-benzyl substitution | 4-300 fold increase [1] [2] | Variable enhancement [7] [14] | Enhanced 5-HT2A selectivity [2] [3] |
| Cyclohexyl backbone | Moderate affinity [8] [19] | Partial agonism [19] [20] | Reduced selectivity [19] |
| Alkenyl substitution | Increased lipophilicity [10] | Variable activity [18] | Potential selectivity [18] |
The position of substituents on the benzyl ring significantly influences both affinity and selectivity patterns [22] [2] [25]. Ortho-substitution with methoxy groups typically provides the greatest enhancement in potency for phenethylamine derivatives, while meta-substitution may be more favorable for tryptamine analogues [14] [25] [26].
Molecular docking studies suggest that N-benzyl compounds adopt specific binding orientations within the 5-hydroxytryptamine 2A receptor that differ from those of unsubstituted ligands [1] [24]. The benzyl group occupies a hydrophobic pocket formed by transmembrane helices, while the amine portion maintains the canonical salt bridge interaction with aspartic acid residue 155 [24].
For cyclohexylmethanamine derivatives like N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine, the rigid cyclohexyl ring system would be expected to restrict conformational flexibility and potentially enhance selectivity through improved complementarity with specific receptor subtypes [19] [27]. The but-3-en-1-yl substituent introduces additional hydrophobic surface area that may contribute to binding affinity through van der Waals interactions [10].